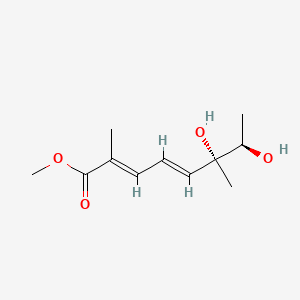

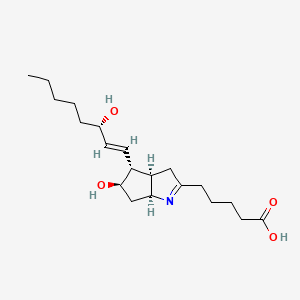

(S,E)-Zearalenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

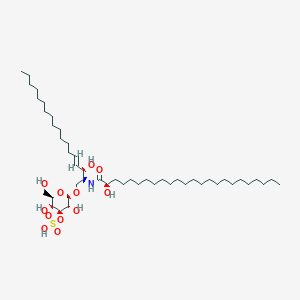

(S, e)-Zearalenone, also known as zearalenone, belongs to the class of organic compounds known as zearalenones. These are macrolides which contains a fourteen-member lactone fused to 1, 3-dihydroxybenzene (S, e)-Zearalenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S, e)-zearalenone is primarily located in the membrane (predicted from logP) (S, e)-Zearalenone is a potentially toxic compound.

15,17-dihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraene-7,13-dione is a macrolide and a member of resorcinols.

Applications De Recherche Scientifique

Immunotoxicity and Endocrine Disruption : ZEA exhibits immunotoxic properties, affecting immune function in animals. It causes thymic atrophy and impairs acquired immune responses and macrophage activity, acting similarly to estrogen and certain endocrine disruptors (Hueza et al., 2014).

Reproductive Toxicity : ZEA induces apoptosis and autophagy in Leydig cells, impairing reproductive functions. It activates a mitochondria-mediated apoptotic pathway in these cells, leading to reduced sperm concentration, viability, motility, and increased DNA damage in spermatogenic cells (Wang et al., 2014); (Pang et al., 2017).

Genotoxicity and Carcinogenicity : ZEA has shown genotoxic effects, forming DNA adducts in various tissues. It induces hepatocellular adenomas in mice, highlighting its potential carcinogenic risk (Pfohl‐Leszkowicz et al., 1995).

Estrogenic Effects on Neurological and Reproductive Systems : ZEA can act as an estrogen agonist in the brain, influencing sexual behavior and the expression of progestin receptors in female rats. It mimics estradiol's effects, although with less potency (Turcotte et al., 2005).

Mechanisms of Toxicity : Studies reveal ZEA's various toxicological mechanisms, including oxidative stress, DNA damage, and endocrine disruption, affecting liver, immune system, and reproductive organs (Metzler et al., 2010).

Bioactivation and Biotransformation : Research shows that ZEA undergoes bioactivation in animal systems, particularly in pigs, enhancing its estrogenic potency. This transformation is critical in understanding its toxicological impact (Malekinejad et al., 2005).

Mycotoxin Neutralization : Studies indicate the potential of certain bacteria, like Lactococcus lactis and Bifidobacterium sp., in neutralizing ZEA, suggesting avenues for mitigating its impact in contaminated food products (Król et al., 2017).

Environmental Occurrence and Health Risk : ZEA's presence in water sources and its impact on environmental health have been explored, highlighting the need for regular monitoring and assessment of this mycotoxin in ecosystems (Gromadzka et al., 2009).

Propriétés

Numéro CAS |

7645-23-0 |

|---|---|

Formule moléculaire |

C18H22O5 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+ |

Clé InChI |

MBMQEIFVQACCCH-XVNBXDOJSA-N |

SMILES isomérique |

CC1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

SMILES canonique |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

melting_point |

164-165°C |

Autres numéros CAS |

17924-92-4 |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

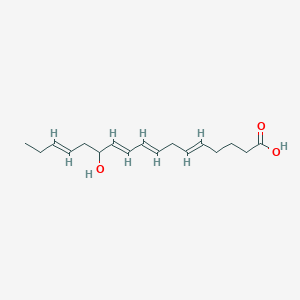

![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)

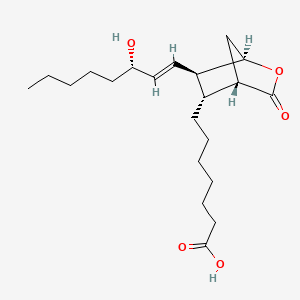

![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)

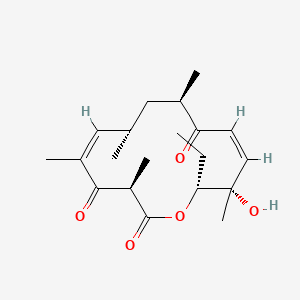

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)